molecular formula C10H19NO3 B066432 tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate CAS No. 167081-41-6

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Cat. No.: B066432
CAS No.: 167081-41-6
M. Wt: 201.26 g/mol
InChI Key: PXNMQSMWUFXYNE-UHFFFAOYSA-N
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Description

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is an organic compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring substituted with a hydroxymethyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Scientific Research Applications

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving carbamates.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions. For instance, the reaction can be catalyzed by palladium in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction typically proceeds at room temperature, making it a convenient method for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to amines under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction of the carbamate group can produce cyclobutylamines.

Mechanism of Action

The mechanism by which tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The cyclobutyl ring and hydroxymethyl group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-hydroxycyclobutyl)carbamate
  • tert-Butyl (cis-3-hydroxycyclobutyl)carbamate
  • tert-Butyl (3-((methylamino)methyl)cyclobutyl)carbamate

Uniqueness

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is unique due to the presence of both a hydroxymethyl group and a carbamate moiety attached to a cyclobutyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxycyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNMQSMWUFXYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625552
Record name tert-Butyl [(3-hydroxycyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167081-41-6
Record name tert-Butyl [(3-hydroxycyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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